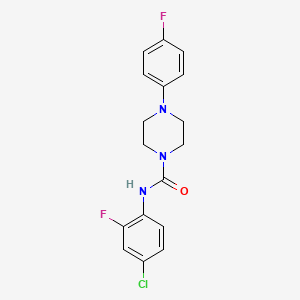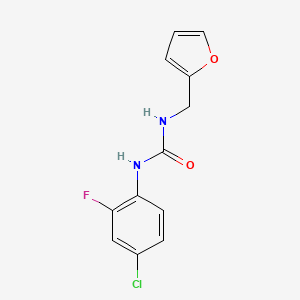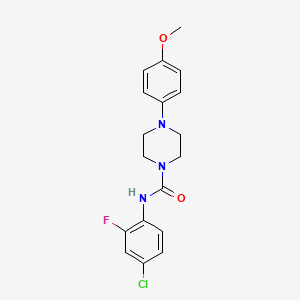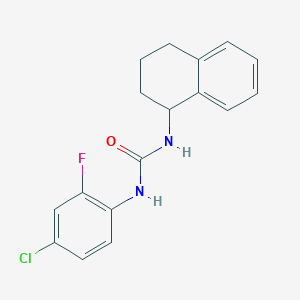
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
説明
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, also known as BCT-197, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and inflammation. BCT-197 is a piperazinecarboxamide derivative that has been shown to have anti-inflammatory and anti-tumorigenic properties.
作用機序
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway that is frequently upregulated in cancer.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide can inhibit the proliferation and migration of cancer cells. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to reduce the production of amyloid-beta peptides in vitro.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective drug for use in preclinical and clinical studies. However, one limitation of using N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it is a relatively new drug and there is still much to learn about its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential use in treating various cancers, including lung cancer, breast cancer, and colon cancer. Another direction is to investigate its potential use in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide for therapeutic use. Finally, research is needed to investigate the long-term safety and efficacy of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in preclinical and clinical studies.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been studied for its anti-tumorigenic properties and has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the production of amyloid-beta peptides.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O3/c18-12-1-6-16(15(19)11-12)20-17(24)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(25)26/h1-6,11H,7-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLZMTDZCOKGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286740.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
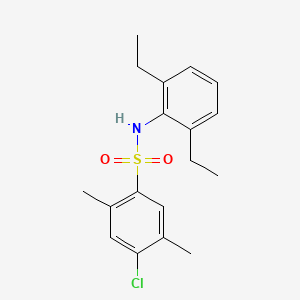
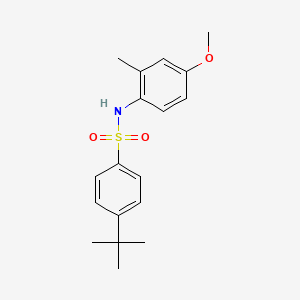
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![2-{[4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4286787.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)


